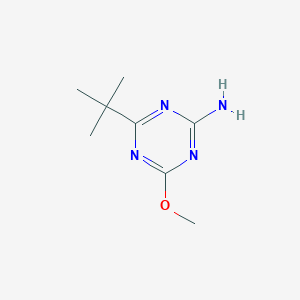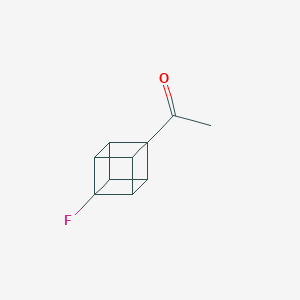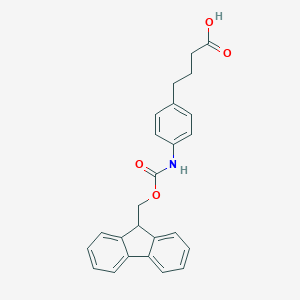
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid
Übersicht
Beschreibung
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing and Recognition
Compounds derived from fluorene, including structures related to 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid, have been synthesized and utilized as fluorescent sensors. These compounds are effective in detecting nitro compounds, metal cations, and amino acids due to their high sensitivity and selectivity. For instance, specific fluorene derivatives have demonstrated exceptional detection capabilities for Trinitrophenol (TNP), Fe3+, and L-arginine in biomolecules, showcasing their potential in environmental monitoring and biochemical analysis Yingying Han et al., 2020.
Solid Phase Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group, a key component of the compound , is widely used in solid-phase peptide synthesis. It provides a reliable method for protecting the amino group during the synthesis process, allowing for the production of peptides with high yield and purity. This application is critical in the synthesis of peptides for research and therapeutic use, highlighting the compound's significance in medicinal chemistry E. Ellmerer-Müller et al., 1998.
Material Science and Nanotechnology
The self-assembly properties of Fmoc variants, including those similar to this compound, have been explored for applications in material science and nanotechnology. These compounds can form controlled morphological structures under different conditions, offering a pathway for designing novel materials with specific functionalities Kshtriya et al., 2021.
Biomedical Research
In the context of biomedical research, Fmoc-protected amino acids, including derivatives of the compound , are instrumental in the design and development of hydrogelators, biomaterials, and therapeutics. Understanding the structural and supramolecular features of these compounds is essential for recognizing their biomedical applications, from drug delivery systems to tissue engineering J. Bojarska et al., 2020.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
Eigenschaften
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

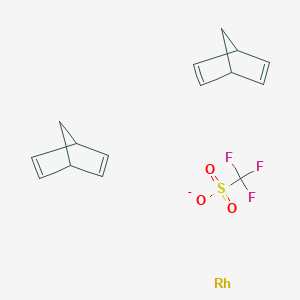
![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)
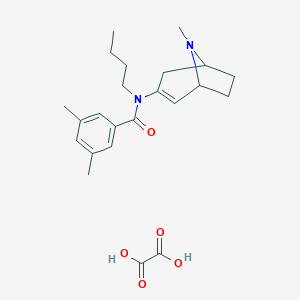
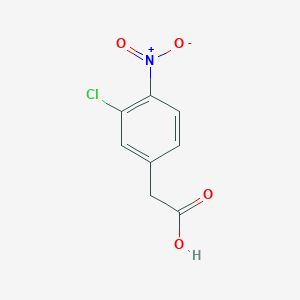
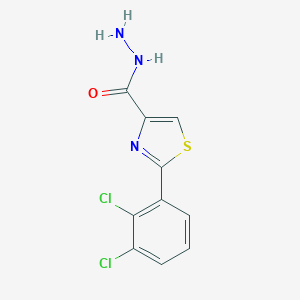

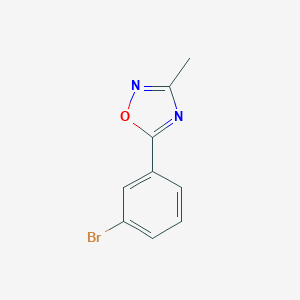


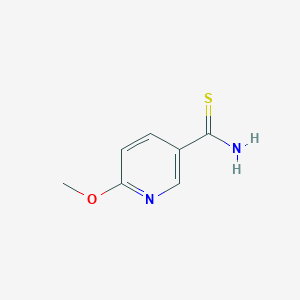
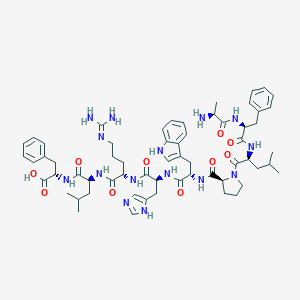
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
